molecular formula C18H16ClN3O4S B11028010 Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11028010
M. Wt: 405.9 g/mol
InChI Key: DPDMPSQELZPXFJ-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H16ClN3O4S/c1-9-12(10(2)26-22-9)8-14(23)20-18-21-15(17(24)25-3)16(27-18)11-6-4-5-7-13(11)19/h4-7H,8H2,1-3H3,(H,20,21,23)

InChI Key

DPDMPSQELZPXFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thiazole intermediate.

    Acetylation with 3,5-Dimethyl-1,2-oxazole-4-yl Acetyl Chloride: This step involves the reaction of the thiazole intermediate with 3,5-dimethyl-1,2-oxazole-4-yl acetyl chloride in the presence of a base to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of thiazole and oxazole exhibit potent antimicrobial activities. For example, compounds similar to methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate have shown effectiveness against a range of bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, related compounds have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy . The structural features that enhance anticancer activity include electron-withdrawing groups that increase reactivity towards cellular targets.

Antioxidant Activity

The antioxidant properties of similar thiazole compounds have also been investigated. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in preventing cellular damage associated with aging and various diseases .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of thiazole derivatives against Mycobacterium smegmatis, revealing that specific modifications to the thiazole structure significantly enhanced potency compared to standard antibiotics like Rifampicin .
  • Anticancer Studies : Another research effort focused on synthesizing new thiazole derivatives and testing their efficacy against multiple cancer cell lines (e.g., OVCAR-8). Results indicated that certain substitutions on the thiazole ring led to improved growth inhibition rates .
Activity TypeCompound TestedEffectiveness
AntibacterialMethyl 5-(2-chlorophenyl)-...Effective against Gram-positive/negative bacteria
AnticancerVarious thiazole derivativesSignificant cytotoxicity in multiple cancer lines
AntioxidantThiazole derivativesHigh radical scavenging potential

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, if it has antimicrobial properties, it might inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-bromophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
  • Methyl 5-(2-fluorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
  • Methyl 5-(2-methylphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, an oxazole moiety, and a chlorophenyl group, which may contribute to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H17ClN2O3S\text{C}_{18}\text{H}_{17}\text{ClN}_2\text{O}_3\text{S}

This structure is characterized by the following functional groups:

  • Thiazole ring
  • Oxazole ring
  • Chlorophenyl substituent

Biological Activities

1. Antidiabetic Properties

Research has indicated that thiazole derivatives exhibit significant antidiabetic effects. For instance, studies on similar compounds have demonstrated their ability to lower blood glucose levels and improve insulin sensitivity in diabetic models. Specifically, compounds with thiazole structures have been shown to possess antioxidant properties that mitigate oxidative stress associated with diabetes .

2. Antioxidant Activity

The antioxidant activity of thiazole derivatives is attributed to their ability to scavenge free radicals and reduce oxidative damage in cells. This has been evidenced in various studies where thiazole compounds have been tested against oxidative stress markers in diabetic animal models . The compound may exhibit similar protective effects due to its structural characteristics.

3. Anti-inflammatory Effects

Thiazole derivatives are also known for their anti-inflammatory properties. The presence of the oxazole and thiazole moieties may enhance the compound's ability to inhibit pro-inflammatory cytokines and pathways, offering potential therapeutic benefits in inflammatory diseases .

Case Studies and Experimental Findings

Several studies have investigated the biological activities of thiazole derivatives similar to this compound:

Study ReferenceCompound StudiedBiological ActivityKey Findings
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic AcidAntidiabeticReduced hyperglycemia and improved lipid profiles in STZ-induced diabetic rats.
Various thiazole derivativesAntioxidantDemonstrated significant free radical scavenging activity in vitro.
Isoxazole derivativesAntioxidantShowed excellent antioxidant properties compared to standard antioxidants.

The biological activities of thiazole compounds can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazoles may inhibit enzymes involved in glucose metabolism and lipid synthesis.
  • Scavenging Free Radicals : The antioxidant capacity helps protect cells from oxidative damage.
  • Modulation of Inflammatory Pathways : By influencing cytokine production and signaling pathways, these compounds can reduce inflammation.

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